4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 4, a furan ring at position 2, and a nitrile group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with cyanoacetic acid derivatives in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: N-substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an ATP mimetic, inhibiting tyrosine kinases by binding to the ATP-binding site of the enzyme. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile: Similar structure with a mercapto group instead of an amino group.
Pyrimidine-5-carbonitrile derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, furan ring, and nitrile group makes it a versatile intermediate in the synthesis of diverse bioactive compounds .
Properties
Molecular Formula |
C9H6N4O |
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Molecular Weight |
186.17 g/mol |
IUPAC Name |
4-amino-2-(furan-3-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H6N4O/c10-3-7-4-12-9(13-8(7)11)6-1-2-14-5-6/h1-2,4-5H,(H2,11,12,13) |
InChI Key |
NVZZISWNTBWKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NC=C(C(=N2)N)C#N |
Origin of Product |
United States |
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